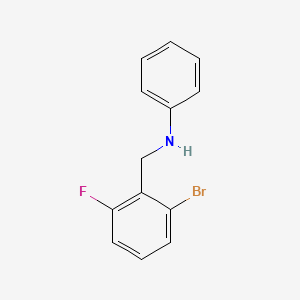

N-Phenyl 2-bromo-6-fluorobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

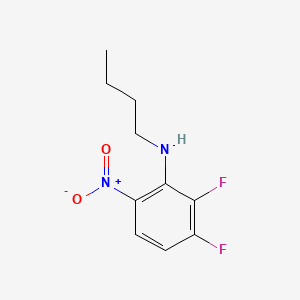

N-Phenyl 2-bromo-6-fluorobenzylamine is a chemical compound with the molecular formula C13H11BrFN . It is also known by other names such as N-[(2-bromo-6-fluorophenyl)methyl]aniline .

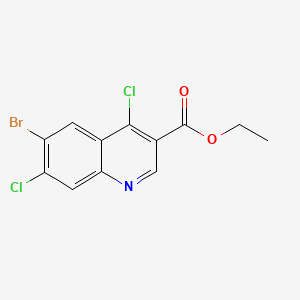

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group (a benzene ring) attached to a bromo-fluorobenzylamine group . The exact 3D conformer and other details are not provided in the search results.Physical and Chemical Properties Analysis

This compound has a molecular weight of 280.14 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

1. Structural and Dynamical Properties

The effect of ring fluorination on structural and dynamical properties of flexible molecules, like 2-fluorobenzylamine, has been studied using rotational spectroscopy. This research helps in understanding the influence of fluorine on molecular behavior, which is relevant to compounds like N-Phenyl 2-bromo-6-fluorobenzylamine (Calabrese et al., 2013).

2. Catalytic Activation

Selenoxides, including those with benzyl groups, are known to catalyze the bromination of organic substrates. This indicates the potential of this compound in similar bromination reactions (Goodman & Detty, 2004).

3. Synthesis of 2-Fluoro-2-phenylaziridines

The reaction of fluoro(phenyl)carbene with Schiff bases leads to the formation of 2-fluoro-2-phenylaziridines, suggesting the utility of related compounds like this compound in synthesizing aziridines (Kusei et al., 2005).

4. Formation of Organoaluminium Complexes

Studies on the palladium-catalyzed aryl amination of bromo-fluorobenzenes and their subsequent reactions to form aluminium complexes shed light on the potential of this compound in similar complex formation (Lee & Liang, 2005).

5. Antitumor Properties

Derivatives of benzothiazole bearing fluoro substituents on the phenyl ring have been evaluated for their antitumor activities, indicating possible biomedical applications for this compound (Racané et al., 2006).

6. Spectroscopic Properties

The effect of halogen substituents on the spectroscopic properties of benzothiazoles has been studied, suggesting the relevance of this compound in tuning fluorescence properties (Misawa et al., 2019).

7. Enhancement of Amine Nucleophilicity

The design of hosts that bind to benzylic amines and enhance their nucleophilicity has implications for this compound in chemical reactions (Ashton et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-bromo-6-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-8,16H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREHQHGUQHGHSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C=CC=C2Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)

![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

![tert-Butyl 2-bromo-4,5,7,8-tetrahydrothiazolo[5,4-d]azepine-6-carboxylate](/img/structure/B595042.png)

![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)